![molecular formula C23H26N2O4 B3205326 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1040643-42-2](/img/structure/B3205326.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide
説明
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide, also known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a potent and selective inhibitor of the lysine-specific demethylase 1A (LSD1), which is an epigenetic regulator that plays a critical role in the development and progression of various cancers.
作用機序
LSD1 is a histone demethylase that plays a critical role in the epigenetic regulation of gene expression. It specifically demethylates mono- and dimethylated lysine 4 on histone H3 (H3K4me1/2), which is associated with active transcription. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide can increase the levels of H3K4me1/2 and activate the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various preclinical models of cancer. In a study of AML, this compound induced cell differentiation and apoptosis in AML cell lines and primary patient samples. In a study of neuroblastoma, this compound inhibited tumor growth and metastasis in xenograft models. In a study of small cell lung cancer, this compound sensitized the cancer cells to DNA-damaging agents and induced cell death. In a study of prostate cancer, this compound inhibited tumor growth and metastasis in mouse models.
実験室実験の利点と制限
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a potent and selective LSD1 inhibitor that has shown promising results in preclinical studies. However, there are some limitations to its use in lab experiments. Firstly, this compound is not water-soluble and requires the use of organic solvents for in vitro and in vivo studies. Secondly, this compound has a relatively short half-life and may require frequent dosing in animal experiments. Lastly, this compound may have off-target effects on other enzymes that share structural similarities with LSD1.
将来の方向性
There are several future directions for the development and application of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide. Firstly, the efficacy and safety of this compound need to be further evaluated in clinical trials. Secondly, the combination of this compound with other anticancer agents needs to be optimized to enhance its therapeutic efficacy. Thirdly, the potential off-target effects of this compound need to be further investigated to ensure its specificity for LSD1. Lastly, the use of this compound in other diseases, such as neurodegenerative disorders, needs to be explored.
科学的研究の応用
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide has been extensively studied in preclinical models of cancer, including acute myeloid leukemia (AML), neuroblastoma, small cell lung cancer, and prostate cancer. In these studies, this compound has been shown to inhibit LSD1 activity, leading to the reactivation of tumor suppressor genes and the induction of cell differentiation and apoptosis. This compound has also been shown to have synergistic effects with other anticancer agents, such as retinoic acid, histone deacetylase inhibitors, and DNA-damaging agents.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-28-20-8-4-5-9-21(20)29-15-22(26)24-18-11-10-16-12-13-25(19(16)14-18)23(27)17-6-2-3-7-17/h4-5,8-11,14,17H,2-3,6-7,12-13,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKTDVHAVAUOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。